Morpholine, 4-(1-ethylpropyl)-

Description

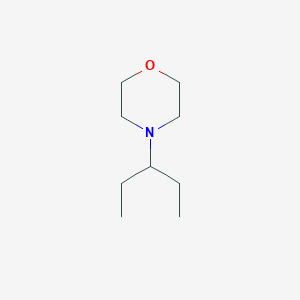

Structure

3D Structure

Properties

CAS No. |

67061-37-4 |

|---|---|

Molecular Formula |

C9H19NO |

Molecular Weight |

157.25 g/mol |

IUPAC Name |

4-pentan-3-ylmorpholine |

InChI |

InChI=1S/C9H19NO/c1-3-9(4-2)10-5-7-11-8-6-10/h9H,3-8H2,1-2H3 |

InChI Key |

CJUBKFWKDGJCHD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N1CCOCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Development

Enantioselective and Diastereoselective Synthesis of Morpholine (B109124), 4-(1-ethylpropyl)-

Achieving stereochemical control is paramount for producing enantiomerically pure Morpholine, 4-(1-ethylpropyl)-. This involves strategies that can selectively generate one enantiomer of the chiral sec-pentyl (1-ethylpropyl) group attached to the morpholine nitrogen.

The creation of the chiral center in the 1-ethylpropyl moiety can be effectively achieved through catalytic asymmetric reactions. One of the most promising approaches is the direct asymmetric reductive amination (DARA) of a ketone with a secondary amine. nih.gov In this context, morpholine would react with pentan-3-one, and a chiral catalyst would guide the reduction of the intermediate enamine or iminium ion to yield the desired chiral tertiary amine.

Key developments in this area focus on transition metal catalysts, particularly those based on iridium and rhodium, complexed with chiral ligands. For instance, iridium catalysts paired with chiral monodentate phosphine (B1218219) ligands (such as XuPhos) or chiral phosphoramidite ligands derived from BINOL have shown significant success in the DARA of ketones with secondary amines, providing high enantioselectivities for the resulting tertiary amines. rsc.orgrsc.org These catalytic systems are designed to create a chiral environment around the reactive center, forcing the hydrogenation step to occur from a specific face of the prochiral intermediate.

| Catalyst System | Ligand Type | Typical Substrates | Reported Enantioselectivity (ee) |

|---|---|---|---|

| [Ir(COD)Cl]₂ / Ligand | Chiral Phosphoramidite (BINOL-derived) | Ketones + Secondary Amines | Up to 99% |

| [Ir(COD)Cl]₂ / XuPhos | Chiral Monodentate Phosphine | Ketones + Secondary Amines | Up to 98% |

| Nickel / Pyridine-oxazoline | Chiral Pyridine-oxazoline | sec-Alkyl Halides + Organozinc Reagents | Up to 95% |

Another strategy involves the stereoconvergent cross-coupling of a racemic alkyl electrophile with a suitable nucleophile. Nickel-catalyzed Negishi reactions, for example, have been developed for the asymmetric cross-coupling of racemic secondary alkyl bromides with organozinc reagents using chiral ligands like isoquinoline-oxazolines. nih.gov This approach could theoretically be adapted to couple a chiral 1-ethylpropyl fragment to a nitrogen-containing precursor.

Asymmetric induction for the ethylpropyl group is most directly achieved via the aforementioned catalytic asymmetric reductive amination. The strategy involves the in-situ formation of a prochiral iminium ion from the reaction of morpholine and pentan-3-one. The chiral catalyst then facilitates the stereoselective addition of a hydride from a hydrogen source (e.g., H₂) to one of the two enantiotopic faces of the iminium ion. nih.gov

This method is highly atom-economical and avoids the pre-synthesis of chiral precursors. The success of the induction is heavily dependent on the precise structure of the chiral ligand, which dictates the steric and electronic environment of the catalytic pocket, thereby controlling the facial selectivity of the hydride attack. rsc.org

Biocatalysis offers an alternative induction strategy, where enzymes such as imine reductases (IREDs) or reductive aminases (RedAms) can catalyze the reductive amination of pentan-3-one with morpholine. These enzymes provide a highly complex and specific chiral environment, often leading to exceptionally high enantiomeric excess (>99% ee) under mild reaction conditions. researchgate.net

The alkylation of morpholine with a 1-ethylpropyl group must occur selectively at the nitrogen atom. Morpholine's structure contains two potential sites for alkylation: the secondary amine nitrogen and the ether oxygen. The nitrogen atom is significantly more nucleophilic than the oxygen atom, ensuring high regioselectivity for N-alkylation under standard conditions. researchgate.net

A common method for this transformation is a standard S(_N)2 reaction using an appropriate 1-ethylpropyl electrophile, such as 3-bromopentane (B47287) or 3-pentyl tosylate, with morpholine acting as the nucleophile. To prevent potential side reactions and ensure complete conversion, a non-nucleophilic base is often employed to scavenge the acid byproduct.

| Method | Alkylating Agent | Key Features | Byproduct |

|---|---|---|---|

| Classical S(_N)2 Alkylation | 3-Bromopentane | Well-established, reliable | Halide salt |

| Reductive Amination | Pentan-3-one + Reductant | Forms C-N bond directly | Water |

| 'Borrowing Hydrogen' Catalysis | Pentan-3-ol | Atom-economical, green | Water |

A key challenge in the alkylation of amines is preventing over-alkylation. acsgcipr.org However, since morpholine is a secondary amine and the target product is a tertiary amine, this specific issue is not a concern in this final step. The primary focus remains on achieving clean, high-yielding mono-alkylation at the nitrogen center.

Novel Cyclization Approaches for Morpholine Ring Formation

Modern synthetic chemistry favors processes that construct molecular frameworks efficiently. For Morpholine, 4-(1-ethylpropyl)-, this involves building the morpholine ring itself, potentially in a process that incorporates the N-substituent concurrently.

Tandem or cascade reactions streamline synthesis by combining multiple bond-forming events in a single operation, avoiding the isolation of intermediates. organic-chemistry.org A plausible one-pot synthesis of Morpholine, 4-(1-ethylpropyl)- could start from an amino alcohol precursor. For example, a tandem sequential reaction employing hydroamination followed by an asymmetric transfer hydrogenation can yield 3-substituted morpholines. chemrxiv.org

A more direct conceptual approach would involve starting with diethanolamine and 1-ethylpropylamine. A double etherification reaction, catalyzed by an appropriate acid or transition metal, could form the morpholine ring while installing the N-substituent simultaneously. However, controlling selectivity in such a reaction would be challenging.

A highly efficient one- or two-step protocol for converting 1,2-amino alcohols to morpholines has been developed using ethylene (B1197577) sulfate (B86663) as a key reagent. This method relies on the clean and selective mono-N-alkylation of a primary amine followed by cyclization. chemrxiv.orgrsc.org A synthetic route could be envisioned where N-(1-ethylpropyl)ethanolamine is reacted with an appropriate two-carbon electrophile to construct the morpholine ring in a streamlined fashion.

Green chemistry principles are increasingly integrated into synthetic planning to reduce waste and environmental impact. For the synthesis of Morpholine, 4-(1-ethylpropyl)-, the "borrowing hydrogen" (or hydrogen auto-transfer) methodology is a prime example of a green approach to N-alkylation. rsc.org

In this process, a catalyst (often based on ruthenium, iridium, or increasingly, non-noble metals like nickel or iron) temporarily dehydrogenates an alcohol (pentan-3-ol) to the corresponding ketone (pentan-3-one). researchgate.netacs.org This ketone then reacts with morpholine to form an iminium ion, which is subsequently reduced by the hydrogen atoms "borrowed" from the alcohol. The only byproduct of this atom-economical process is water. This catalytic cycle avoids the use of stoichiometric alkylating agents and the generation of salt waste, representing a significant improvement over classical S(_N)2 methods. rsc.org

Derivatization and Functionalization of the Ethylpropyl Side Chain

The ethylpropyl group of Morpholine, 4-(1-ethylpropyl)- presents several sites for potential functionalization through the activation of its carbon-hydrogen bonds. Advanced synthetic strategies aim to achieve high regioselectivity and introduce a variety of functional groups, thereby expanding the chemical space and potential applications of this morpholine derivative.

Selective Carbon-Hydrogen Bond Activation Strategies

Selective C-H bond activation is a powerful tool for the direct functionalization of unactivated alkanes. For the 1-ethylpropyl side chain, the methine C-H bond at the carbon directly attached to the nitrogen is the most likely site for initial activation due to its position alpha to the nitrogen atom. However, achieving selectivity between the different methylene and methyl C-H bonds presents a significant challenge.

Directed Metalation: One of the most effective strategies for achieving regioselectivity in C-H activation is through the use of directing groups. In the case of Morpholine, 4-(1-ethylpropyl)-, the morpholine nitrogen itself can act as a directing group. Transition metal catalysts, particularly those based on palladium, rhodium, and ruthenium, can coordinate to the nitrogen atom, bringing the metal center in close proximity to the C-H bonds of the ethylpropyl side chain. This proximity facilitates the cleavage of a specific C-H bond, typically leading to the formation of a metallacyclic intermediate. The size of the resulting metallacycle often dictates the regioselectivity of the functionalization.

| Catalyst System | Potential Site of Activation | Rationale |

| Palladium(II) catalysts with appropriate ligands | Methine C-H (α-position) | Formation of a stable five-membered palladacycle. |

| Rhodium(III) catalysts | Methylene C-H (β-position to N) | Potential for larger metallacycle formation or different coordination geometry. |

| Ruthenium-based catalysts | Distal C-H bonds | Known for promoting remote C-H functionalization through chain-walking mechanisms. |

Interactive Data Table: Potential C-H Activation Sites and Catalysts (This table is based on general principles of C-H activation and may not reflect experimentally verified outcomes for Morpholine, 4-(1-ethylpropyl)-)

Radical-Based Approaches: An alternative to metal-catalyzed C-H activation involves the use of radical-based methodologies. Photoredox catalysis, for instance, can generate highly reactive radical species that can abstract a hydrogen atom from the alkyl chain. The selectivity of this process is often governed by the inherent stability of the resulting carbon-centered radical. In the 1-ethylpropyl group, the tertiary radical formed by abstraction of the methine hydrogen is the most stable, suggesting that functionalization would preferentially occur at this position.

Introduction of Complex Functionalities

Once a C-H bond has been selectively activated, a wide array of functional groups can be introduced. The nature of the functionalization reaction depends on the chosen synthetic strategy and the desired molecular complexity.

Cross-Coupling Reactions: Following metallation, the resulting organometallic intermediate can undergo various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Arylation/Vinylation: Coupling with aryl or vinyl halides/triflates in the presence of a suitable catalyst can introduce aromatic or olefinic moieties.

Alkylation/Alkynylation: Reaction with alkyl or alkynyl electrophiles allows for the extension of the carbon skeleton.

Carbonylation: Introduction of a carbonyl group can be achieved using carbon monoxide, leading to the formation of amides or ketones after further transformations.

Oxidative Functionalization: The activated C-H bond can also be a site for the introduction of oxygen-containing functional groups.

Hydroxylation: Direct oxidation to an alcohol can be achieved using various oxidizing agents in the presence of a suitable catalyst.

Amination: The introduction of a nitrogen-containing group can be accomplished through reactions with amination reagents.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Studies of N-Alkylation Reactions

The N-alkylation of morpholine (B109124) is a cornerstone of synthetic organic chemistry, providing a pathway to a diverse array of functionalized molecules. chemrxiv.orgorganic-chemistry.orgacs.org The reaction to form Morpholine, 4-(1-ethylpropyl)- would proceed via a nucleophilic substitution mechanism, likely SN2, where the morpholine nitrogen acts as the nucleophile.

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, rendering it nucleophilic. wikipedia.org However, the presence of the ether oxygen atom in the ring withdraws electron density from the nitrogen through an inductive effect. wikipedia.orgmasterorganicchemistry.com This makes morpholine less nucleophilic and less basic than structurally similar secondary amines like piperidine. wikipedia.orgmasterorganicchemistry.com

The nucleophilicity of the morpholine nitrogen is a critical factor in the N-alkylation reaction. The rate of reaction is directly influenced by how readily the nitrogen atom can attack the electrophilic carbon of the alkylating agent (e.g., 1-bromo-1-ethylpropane). Despite the electron-withdrawing effect of the oxygen, morpholine is still a competent nucleophile and readily participates in N-alkylation reactions. wikipedia.org The 1-ethylpropyl group, being a branched alkyl group, will introduce steric hindrance around the nitrogen atom, which can influence the rate of the N-alkylation reaction. Compared to a smaller, linear alkyl group, the bulky 1-ethylpropyl group will likely decrease the rate of reaction due to greater steric repulsion in the transition state.

The N-alkylation of morpholine with an alkyl halide, such as the synthesis of Morpholine, 4-(1-ethylpropyl)-, is expected to proceed through a transition state where the new carbon-nitrogen bond is partially formed, and the carbon-halogen bond is partially broken. chemguide.co.uk Computational methods, such as Density Functional Theory (DFT), can be employed to model this transition state and calculate the reaction energy profile. youtube.com

The energy profile for an SN2 reaction typically shows a single energy maximum, which corresponds to the transition state. chemguide.co.uk The height of this energy barrier, the activation energy, determines the reaction rate. For the formation of Morpholine, 4-(1-ethylpropyl)-, the transition state would involve the approach of the morpholine nitrogen to the electrophilic carbon of the 1-ethylpropyl halide. The geometry of this transition state will be influenced by the steric bulk of the 1-ethylpropyl group.

In some cases, particularly with more complex reactants or under specific catalytic conditions, the reaction may proceed through a multi-step mechanism involving the formation of a reactive intermediate. chemguide.co.uk This would be reflected in a more complex reaction energy profile with multiple peaks and valleys corresponding to various transition states and intermediates.

Catalytic Reaction Mechanism Studies

The N-alkylation of morpholine can be facilitated by the use of catalysts. For instance, the N-alkylation of morpholine with alcohols can be catalyzed by mixed metal oxides like CuO–NiO/γ–Al2O3. akjournals.comresearchgate.netakjournals.com In such a system, the reaction proceeds via a different mechanism, typically involving the dehydrogenation of the alcohol to an aldehyde, followed by reductive amination with the morpholine.

The catalytic cycle would involve:

Adsorption and dehydrogenation of the alcohol on the catalyst surface to form an aldehyde.

Reaction of the aldehyde with morpholine to form a hemiaminal or enamine intermediate.

Dehydration of the intermediate to form an iminium ion.

Reduction of the iminium ion by hydrogen (which can be generated in situ from the initial alcohol dehydrogenation) to yield the N-alkylated morpholine.

Kinetic studies of such catalytic reactions often reveal pseudo-first-order kinetics under certain conditions, for example, when the alcohol is in large excess. researchgate.net The apparent activation energy for the N-methylation of morpholine catalyzed by CuO–NiO/γ–Al2O3 has been determined to be 46.20 kJ mol−1. akjournals.comresearchgate.netakjournals.com The choice of catalyst and reaction conditions can also influence the selectivity of the reaction, with steric effects playing a role in the alkylation with bulkier alcohols. researchgate.netakjournals.com

No Publicly Available Research Found on the Catalytic Activity of Morpholine, 4-(1-ethylpropyl)-

Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the role of Morpholine, 4-(1-ethylpropyl)- as a ligand or organocatalyst, nor any elucidation of its potential catalytic cycles, could be identified.

While research exists on the catalytic properties of the broader morpholine chemical class, particularly in organocatalysis, this information does not extend to the specific derivative, Morpholine, 4-(1-ethylpropyl)-. The structural features of a molecule, including the nature of its substituents, play a crucial role in determining its chemical reactivity and catalytic potential. Therefore, extrapolating findings from other morpholine-based catalysts to Morpholine, 4-(1-ethylpropyl)- would be scientifically unfounded.

Consequently, the requested article detailing the elucidation of reaction mechanisms and kinetics, including its role as a ligand or organocatalyst intermediate and the elucidation of its catalytic cycles, cannot be generated due to the absence of foundational research on this particular compound.

Computational and Theoretical Chemistry Applications

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and energetic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a chemical system. For "Morpholine, 4-(1-ethylpropyl)-", these calculations can elucidate fundamental characteristics of the molecule. DFT methods, which approximate the electron density to calculate the system's energy, are often favored for their balance of computational cost and accuracy, particularly for medium-sized molecules. Ab initio methods, while generally more computationally intensive, can offer higher accuracy by deriving their calculations directly from first principles without empirical parameters.

Electronic Structure Analysis and Frontier Molecular Orbitals

The electronic structure of "Morpholine, 4-(1-ethylpropyl)-" can be characterized by analyzing its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting regions of electrophilicity.

In the case of "Morpholine, 4-(1-ethylpropyl)-", the HOMO is expected to be localized primarily on the nitrogen atom of the morpholine (B109124) ring due to its lone pair of electrons. This high electron density on the nitrogen atom is a key feature of morpholine and its derivatives, making it a center for chemical reactivity. The 1-ethylpropyl group, being an electron-donating alkyl group, would further increase the energy of the HOMO, enhancing the nucleophilicity of the nitrogen. The LUMO is likely to be distributed over the C-N and C-O bonds of the morpholine ring and the attached alkyl group. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher chemical reactivity. DFT calculations can provide a quantitative measure of this energy gap, offering insights into the molecule's stability and potential for participating in chemical reactions. The presence of the electron-donating 1-ethylpropyl group is expected to slightly decrease the HOMO-LUMO gap compared to unsubstituted morpholine, suggesting a potential increase in reactivity.

Conformational Preferences and Energy Landscapes

The morpholine ring in "Morpholine, 4-(1-ethylpropyl)-" is known to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings. The 1-ethylpropyl substituent on the nitrogen atom can exist in either an axial or equatorial position. Computational studies on similar N-substituted morpholines have consistently shown that the equatorial conformation is significantly lower in energy and therefore more stable than the axial conformation. This preference is due to the minimization of steric hindrance between the substituent and the hydrogen atoms on the morpholine ring.

A detailed analysis of the potential energy surface would reveal the energy barriers for the interconversion between different conformers. For the chair-to-chair interconversion of the morpholine ring, a twist-boat conformation would represent the transition state. The energy barrier for this process is influenced by the nature of the substituent on the nitrogen atom. The bulky 1-ethylpropyl group would likely lead to a higher energy barrier for ring inversion compared to smaller substituents. Furthermore, rotations around the C-N bond connecting the 1-ethylpropyl group to the morpholine ring would also have distinct energy minima and maxima, which can be mapped out through conformational analysis. These calculations are crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature.

| Conformer | Relative Energy (kcal/mol) |

| Equatorial | 0 (most stable) |

| Axial | Higher (less stable) |

| Note: This table represents a qualitative prediction based on studies of similar N-alkylated morpholines. Actual energy differences would require specific calculations for Morpholine, 4-(1-ethylpropyl)-. |

Prediction of Spectroscopic Parameters (beyond basic identification)

Quantum chemical calculations can predict various spectroscopic parameters with a high degree of accuracy, aiding in the interpretation of experimental spectra. For "Morpholine, 4-(1-ethylpropyl)-", these predictions extend beyond simple identification and provide detailed structural and electronic information.

Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to the normal modes of the molecule. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to assign specific vibrational bands to particular molecular motions. For instance, the characteristic C-N and C-O stretching frequencies of the morpholine ring, as well as the various C-H bending and stretching modes of the 1-ethylpropyl group, can be precisely assigned.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. These calculations are highly sensitive to the local electronic environment of each nucleus. By comparing the calculated chemical shifts with experimental data, a detailed assignment of the NMR spectrum can be achieved, confirming the molecular structure and providing insights into the conformational preferences in solution.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of excited states, corresponding to the absorption of light. For "Morpholine, 4-(1-ethylpropyl)-", which is a saturated compound, the electronic transitions are expected to occur in the far-ultraviolet region.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of "Morpholine, 4-(1-ethylpropyl)-" by simulating the motion of its atoms over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of time-dependent properties and processes.

Dynamics of Morpholine, 4-(1-ethylpropyl)- in Various Environments

MD simulations can be used to study the behavior of "Morpholine, 4-(1-ethylpropyl)-" in the gas phase, in a pure liquid, or in solution. In the gas phase, the simulations can explore the conformational dynamics and intramolecular vibrations of an isolated molecule. In a pure liquid, MD simulations can reveal information about the local structure, diffusion, and rotational motion of the molecules.

When placed in different solvent environments, such as water or an organic solvent, the dynamics of "Morpholine, 4-(1-ethylpropyl)-" can change significantly. The simulations can show how the solvent molecules arrange themselves around the solute and how this affects its conformational preferences and mobility. For instance, in a polar solvent like water, the nitrogen and oxygen atoms of the morpholine ring can form hydrogen bonds, which would influence the rotational and translational motion of the molecule.

Solvation Effects and Intermolecular Interactions

The interactions between "Morpholine, 4-(1-ethylpropyl)-" and solvent molecules are crucial for understanding its behavior in solution. MD simulations, often in combination with quantum mechanical methods (QM/MM), can provide a detailed picture of these interactions.

The solvation shell around the molecule can be analyzed to determine the number and orientation of solvent molecules in the first solvation layer. The strength and lifetime of intermolecular interactions, such as hydrogen bonds and van der Waals forces, can be quantified. In aqueous solution, the nitrogen and oxygen atoms of the morpholine ring are expected to act as hydrogen bond acceptors. The 1-ethylpropyl group, being nonpolar, would interact with water through weaker hydrophobic interactions.

By calculating the potential of mean force (PMF) for the association of two "Morpholine, 4-(1-ethylpropyl)-" molecules, the tendency of the molecules to aggregate in solution can be studied. This is particularly relevant for understanding its properties at higher concentrations. The simulations can also provide insights into how the molecule might interact with other solutes or with biological macromolecules, which is essential for predicting its behavior in more complex systems.

| Interaction Type | Expected Strength in Aqueous Solution |

| Hydrogen Bonding (N/O atoms) | Moderate |

| Van der Waals (Alkyl group) | Weak |

| Hydrophobic Interactions | Significant for aggregation |

| Note: This table provides a qualitative summary of expected intermolecular interactions based on the molecular structure. |

Reaction Pathway Modeling and Selectivity Prediction

Computational chemistry offers powerful tools for modeling reaction pathways, allowing for the prediction of reaction feasibility, mechanisms, and selectivity. For N-substituted morpholines, these models are crucial for understanding their roles as catalysts or reactants in various chemical transformations. While direct studies on Morpholine, 4-(1-ethylpropyl)- are not available, research on simpler morpholine derivatives sets a clear precedent.

Computational Elucidation of Stereoselectivity and Regioselectivity

The prediction of stereoselectivity and regioselectivity is a cornerstone of computational organic chemistry, enabling the design of more efficient and specific syntheses. For a chiral molecule like Morpholine, 4-(1-ethylpropyl)-, understanding the factors that govern the spatial arrangement of products in a reaction is paramount.

Theoretical models, often employing Density Functional Theory (DFT), can be used to calculate the transition state energies for different possible reaction pathways. The pathway with the lowest energy barrier typically corresponds to the major product, thus predicting the stereochemical or regiochemical outcome.

For instance, in reactions where Morpholine, 4-(1-ethylpropyl)- might act as a chiral base or ligand, computational models could predict which enantiomer or diastereomer of a product would be preferentially formed. This involves constructing detailed 3D models of the transition states, considering steric hindrance and electronic interactions involving the 1-ethylpropyl substituent. While specific data for Morpholine, 4-(1-ethylpropyl)- is not available, studies on other substituted morpholines in asymmetric synthesis demonstrate the power of these predictive capabilities. ru.nl

Table 1: Illustrative Example of Computational Data for Stereoselectivity Prediction in a Generic Asymmetric Reaction Catalyzed by a Chiral Morpholine Derivative

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| TS-R | 0.0 | R-enantiomer |

| TS-S | +2.5 |

This table is for illustrative purposes only and represents the type of data generated in computational studies of stereoselectivity. The values are not based on actual experimental or computational results for Morpholine, 4-(1-ethylpropyl)-.

Prediction of Novel Reactivities

Beyond predicting the outcomes of known reactions, computational chemistry can be a tool for discovering novel reactivities. By simulating the behavior of Morpholine, 4-(1-ethylpropyl)- under various conditions and in the presence of different reactants, it is possible to identify previously unknown chemical transformations.

This predictive power stems from the ability to explore the potential energy surface of a reaction system. Minima on this surface represent stable molecules (reactants, intermediates, and products), while saddle points represent transition states. By mapping these features, computational chemists can propose new reaction pathways that may not be intuitive from a purely experimental standpoint.

For example, theoretical calculations could explore the possibility of C-H activation at the 1-ethylpropyl group or novel cycloaddition reactions involving the morpholine ring, catalyzed by an external agent. Such studies would provide theoretical backing for new synthetic strategies and applications for Morpholine, 4-(1-ethylpropyl)-. The synthesis of various substituted morpholines has been a subject of interest, and computational insights could accelerate the discovery of new derivatives with unique properties. acs.orgnih.govacs.org

Table 2: Hypothetical Computationally-Screened Novel Reactions for Morpholine, 4-(1-ethylpropyl)-

| Proposed Reaction Type | Calculated Activation Barrier (kcal/mol) | Predicted Feasibility |

| [3+2] Cycloaddition | 25.8 | High |

| C-H Functionalization | 35.2 | Moderate |

| Ring-Opening Polymerization | 45.1 | Low |

This table is a hypothetical representation of how computational screening could predict novel reactivities. The data is not derived from actual studies on Morpholine, 4-(1-ethylpropyl)-.

Advanced Structural Characterization and Stereochemical Analysis

Single Crystal X-ray Diffraction (SCXRD)

A diligent search has found no published single-crystal X-ray diffraction studies for Morpholine (B109124), 4-(1-ethylpropyl)-. This type of analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Without this foundational data, a definitive analysis of its solid-state structure is not possible.

Absolute Configuration Determination

The "(1-ethylpropyl)" substituent introduces a chiral center into the molecule. The determination of the absolute configuration (R or S) at this stereocenter is typically achieved through anomalous dispersion effects during SCXRD analysis of a single crystal. Due to the lack of a reported crystal structure, the absolute configuration of Morpholine, 4-(1-ethylpropyl)- remains undetermined from an experimental standpoint.

Conformational Analysis of the Morpholine Ring and Ethylpropyl Chain

While studies on other N-substituted morpholines often show the six-membered morpholine ring adopting a stable chair conformation, a specific conformational analysis for Morpholine, 4-(1-ethylpropyl)- cannot be conducted. nih.govnih.gov Such an analysis would require precise bond angles and torsion angles from SCXRD data to detail the exact puckering of the morpholine ring and the preferred rotational arrangement (conformation) of the ethylpropyl side chain relative to the ring.

Hirshfeld Surface Analysis and Quantitative Contribution Mapping

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal. nih.govnih.gov However, the generation of a Hirshfeld surface is predicated on the availability of crystallographic information files (CIFs) from SCXRD. As no such data exists for Morpholine, 4-(1-ethylpropyl)-, a Hirshfeld analysis and the corresponding mapping of interaction contributions are not feasible.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly archived or published high-resolution 1H or 13C NMR spectra for Morpholine, 4-(1-ethylpropyl)- could be located. While spectral data for related compounds like 4-ethylmorpholine (B86933) are available, these cannot be used to definitively describe the target compound as per the specific requirements of this article. spectrabase.com

Two-Dimensional NMR Techniques for Complex Structural Elucidation

Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, are instrumental in unambiguously assigning proton and carbon signals and confirming the connectivity of a molecule's structure. nih.govresearchgate.net There are no reported studies that have utilized these techniques for the structural elucidation of Morpholine, 4-(1-ethylpropyl)-.

Variable-Temperature NMR for Dynamic Processes and Conformational Exchange

Nuclear Magnetic Resonance (NMR) spectroscopy at variable temperatures is a powerful tool for investigating dynamic processes such as conformational exchange. fiveable.me In the case of Morpholine, 4-(1-ethylpropyl)-, the primary dynamic processes of interest are the ring inversion of the morpholine moiety and the rotation around the C-N bond connecting the 1-ethylpropyl group to the nitrogen atom.

At room temperature, these conformational changes might be rapid on the NMR timescale, leading to averaged signals for the morpholine ring protons. By lowering the temperature, the rate of these exchanges can be slowed down, allowing for the observation of distinct signals for the axial and equatorial protons of the individual conformers. The temperature at which the separate signals begin to merge into a single broad peak is known as the coalescence temperature (Tc), which can be used to calculate the free energy of activation (ΔG‡) for the conformational exchange process.

Illustrative Variable-Temperature ¹H NMR Data for the Morpholine Ring Protons of Morpholine, 4-(1-ethylpropyl)-

| Temperature (°C) | Appearance of Methylene Proton Signals (δ, ppm) | Linewidth (Hz) | Exchange Rate (k, s⁻¹) | ΔG‡ (kcal/mol) |

| 25 | Broad singlet at ~2.8 ppm | - | Fast | - |

| -20 | Broadening of the singlet | Increased | Intermediate | - |

| -50 | Coalescence | Maximum | ~60 | ~11.5 |

| -80 | Two distinct broad signals at ~2.5 and ~3.1 ppm | Decreasing | Slow | - |

Note: The data in this table is hypothetical and serves to illustrate the expected changes in the NMR spectrum of Morpholine, 4-(1-ethylpropyl)- with temperature.

This analysis would provide quantitative information about the energy barriers associated with the chair-to-chair interconversion of the morpholine ring, which is influenced by the steric bulk of the 1-ethylpropyl substituent.

Advanced NOE Studies for Relative Stereochemistry and Conformation

Nuclear Overhauser Effect (NOE) spectroscopy is a crucial NMR technique for determining the spatial proximity of atoms within a molecule, providing invaluable information about relative stereochemistry and preferred conformations. fiveable.me For Morpholine, 4-(1-ethylpropyl)-, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be particularly informative.

By irradiating specific protons and observing which other protons show an NOE enhancement, the through-space distances between them can be inferred. For instance, an NOE between the methine proton of the 1-ethylpropyl group and the axial protons on C-2 and C-6 of the morpholine ring would suggest a conformation where the substituent is oriented in a way that brings these groups close together.

Hypothetical NOE Correlations for the Preferred Conformer of Morpholine, 4-(1-ethylpropyl)-

| Irradiated Proton(s) | Observed NOE Correlation(s) | Inferred Proximity |

| Methine proton of 1-ethylpropyl | Axial protons on C-2 and C-6 of morpholine | Indicates a specific rotameric preference of the N-substituent. |

| Equatorial protons on C-2 and C-6 | Equatorial protons on C-3 and C-5 | Confirms the chair conformation of the morpholine ring. |

| Axial protons on C-2 and C-6 | Axial protons on C-3 and C-5 | Confirms the chair conformation and their 1,3-diaxial relationship. |

Note: This table presents hypothetical NOE correlations that would be expected for a chair conformation of the morpholine ring.

These studies, in conjunction with computational modeling, would allow for the construction of a detailed 3D model of the most stable conformation of Morpholine, 4-(1-ethylpropyl)- in solution.

Chiroptical Spectroscopy

Chiroptical techniques, such as Circular Dichroism and Optical Rotatory Dispersion, are essential for studying chiral molecules. Since Morpholine, 4-(1-ethylpropyl)- possesses a chiral center at the methine carbon of the 1-ethylpropyl group, these methods can provide information about its absolute configuration and conformational preferences.

Circular Dichroism (CD) for Conformational Information and Enantiomeric Excess

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. While the morpholine ring itself does not have a strong chromophore in the accessible UV region, the electronic transitions associated with the nitrogen and oxygen heteroatoms can be influenced by the chiral environment, giving rise to a CD signal.

The sign and magnitude of the Cotton effect in the CD spectrum can be correlated with the absolute configuration of the chiral center. Furthermore, the intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a valuable tool for determining the purity of a chiral synthesis. nih.gov

Illustrative CD Spectral Data for an Enantiomer of Morpholine, 4-(1-ethylpropyl)-

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Assignment |

| 225 | +1500 | n -> σ* transition of the nitrogen atom |

| 205 | -800 | n -> σ* transition of the oxygen atom |

Note: The data presented is hypothetical and illustrates a possible CD spectrum. The actual spectrum would depend on the specific enantiomer and its conformation.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of a chiral substance with respect to the wavelength of light. wikipedia.org An ORD curve provides information that is complementary to a CD spectrum, and the two are related by the Kronig-Kramers transforms.

For Morpholine, 4-(1-ethylpropyl)-, the ORD curve would show a plain curve at wavelengths away from any absorption bands. However, in the region of electronic transitions, it would exhibit a Cotton effect, with a peak and a trough. The shape and sign of this Cotton effect can be used to assign the absolute configuration of the chiral center, often by comparison with related compounds of known stereochemistry. libretexts.org

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule and its fragments. nih.gov When coupled with a soft ionization technique like Electrospray Ionization (ESI), it can be used to study the fragmentation pathways of a protonated molecule, providing valuable structural information.

For Morpholine, 4-(1-ethylpropyl)-, ESI-HRMS would likely show a prominent protonated molecular ion [M+H]⁺. By inducing fragmentation of this ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern would be observed.

Plausible Fragmentation Pathways for [Morpholine, 4-(1-ethylpropyl)- + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 158.1545 | 114.1021 | C₃H₇ (propyl radical) | [M - C₃H₇]⁺ |

| 158.1545 | 100.0762 | C₄H₉ (butyl radical) | [M - C₄H₉]⁺ |

| 158.1545 | 86.0606 | C₅H₁₁ (pentyl radical) | [M - C₅H₁₁]⁺ |

| 158.1545 | 57.0704 | C₇H₁₅N (N-ethylpropylamine) | [C₄H₈O]⁺ |

Note: The m/z values are calculated for the monoisotopic masses and the fragmentation pathways are hypothetical.

The analysis of these fragmentation pathways can help to confirm the connectivity of the molecule. For instance, the loss of neutral fragments corresponding to parts of the 1-ethylpropyl group would confirm its presence and attachment to the morpholine ring. The study of fragmentation patterns is a powerful tool for the structural elucidation of novel compounds. nih.govcore.ac.uk

Chemical Reactivity and Functional Group Transformations

Reactions at the Morpholine (B109124) Nitrogen (beyond simple alkylation)

The nitrogen atom of the morpholine ring is a key center of reactivity due to its nucleophilicity and basicity.

The lone pair of electrons on the morpholine nitrogen allows for the formation of N-oxides and quaternary ammonium (B1175870) salts.

N-Oxides: Tertiary amines, including N-substituted morpholines, are readily oxidized to their corresponding N-oxides. For instance, N-methylmorpholine is converted to N-methylmorpholine N-oxide (NMO), a widely used co-oxidant in organic synthesis. wikipedia.orgsigmaaldrich.com It is anticipated that Morpholine, 4-(1-ethylpropyl)- would undergo a similar transformation when treated with oxidizing agents such as hydrogen peroxide or peroxy acids, yielding 4-(1-ethylpropyl)morpholine N-oxide. These N-oxides are useful synthetic intermediates. wikipedia.orgchemrxiv.orgnih.gov

Quaternary Ammonium Salts: The nitrogen atom can also be further alkylated by reacting with alkyl halides to form quaternary ammonium salts. This reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide. While specific data for the 1-ethylpropyl derivative is not available, other N-alkylmorpholines readily undergo quaternization. atamanchemicals.com For example, the reaction of N-ethylmorpholine with an alkyl halide would produce a 4-ethyl-4-alkylmorpholinium salt. atamanchemicals.com

| Reactant | Reagent | Product | Reaction Type |

| Morpholine, 4-(1-ethylpropyl)- | Hydrogen Peroxide | 4-(1-ethylpropyl)morpholine N-oxide | N-Oxidation |

| Morpholine, 4-(1-ethylpropyl)- | Alkyl Halide (e.g., CH₃I) | 4-(1-ethylpropyl)-4-methylmorpholinium iodide | Quaternization |

The morpholine moiety can participate in various condensation reactions. Morpholine itself is frequently used to form enamines from ketones and aldehydes. e3s-conferences.org While Morpholine, 4-(1-ethylpropyl)- is a tertiary amine and cannot directly form enamines in the same manner as a secondary amine, its derivatives could potentially be involved in other condensation pathways.

There is no specific information available in the searched literature regarding the direct participation of Morpholine, 4-(1-ethylpropyl)- in imine formation.

Applications in Advanced Chemical Systems

Organocatalysis and Asymmetric Catalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, particularly for the construction of chiral molecules. The morpholine (B109124) scaffold has been incorporated into various organocatalysts, although specific research on "Morpholine, 4-(1-ethylpropyl)-" in this context is not extensively documented. However, the principles of its potential application can be understood by examining structurally related morpholine-based catalysts.

Evaluation in Enantioselective Reactions (e.g., Michael Additions, Aldol (B89426) Reactions)

Morpholine-based organocatalysts have been evaluated in key enantioselective carbon-carbon bond-forming reactions. The enamine-based activation of aldehydes and ketones by secondary amines is a cornerstone of organocatalysis, and the morpholine nitrogen can participate in this catalytic cycle.

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is a fundamental transformation in organic synthesis. masterorganicchemistry.comlibretexts.orgjoechem.ioyoutube.comyoutube.com Research has shown that organocatalysts based on β-morpholine amino acids can effectively catalyze the 1,4-addition of aldehydes to nitroolefins. nih.govnih.gov These catalysts have demonstrated the ability to afford condensation products with excellent yields, diastereoselectivity, and good to high enantioselectivity. nih.govnih.gov The morpholine ring's structure, including the presence of the oxygen atom and the pyramidalization of the nitrogen, is known to decrease the nucleophilicity of the corresponding enamine compared to pyrrolidine-based catalysts. nih.govnih.gov However, careful design of the catalyst can overcome these limitations. nih.gov

Aldol Reactions: The aldol reaction, which involves the nucleophilic addition of an enolate to a carbonyl compound, is another critical reaction for forming carbon-carbon bonds. masterorganicchemistry.commagritek.com While the direct application of "Morpholine, 4-(1-ethylpropyl)-" as a catalyst for aldol reactions is not documented, the morpholine amide of an enolate has been used in reductive aldol reactions. rsc.org In mixed aldol reactions, the choice of reactants is crucial to avoid a complex mixture of products. libretexts.org The steric and electronic properties of the N-substituent on the morpholine ring can influence the stereochemical course of the reaction.

The following table summarizes the performance of a representative morpholine-based organocatalyst in the Michael addition reaction.

| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |

| 1 | Propanal | (E)-β-Nitrostyrene | 1 | 24 | >99 | 98:2 | 95 |

| 2 | Butanal | (E)-β-Nitrostyrene | 1 | 24 | >99 | 98:2 | 96 |

| 3 | Pentanal | (E)-β-Nitrostyrene | 1 | 24 | >99 | 97:3 | 96 |

Data adapted from studies on β-morpholine amino acid organocatalysts.

Ligand Design for Transition Metal Catalysis

The morpholine moiety can also be incorporated into ligands for transition metal-catalyzed reactions, particularly in asymmetric catalysis where the ligand's structure dictates the enantioselectivity of the transformation. nih.gov

Synthesis of Chiral Phosphine (B1218219)/Amine Ligands Incorporating the Morpholine, 4-(1-ethylpropyl)- Moiety

Chiral phosphine ligands are paramount in asymmetric catalysis. nih.govbldpharm.com The synthesis of such ligands often starts from readily available chiral precursors. A hypothetical chiral phosphine/amine ligand incorporating "Morpholine, 4-(1-ethylpropyl)-" could be synthesized from a chiral amino alcohol precursor. General methods for the synthesis of morpholines from 1,2-amino alcohols are well-established. organic-chemistry.org The "1-ethylpropyl" group could be introduced via reductive amination or other N-alkylation methods. Subsequent steps would involve the introduction of phosphine groups to create a bidentate or monodentate ligand. The morpholine ring in such a ligand would serve as a chiral backbone, influencing the spatial arrangement of the coordinating atoms around the metal center.

Application in Asymmetric Hydrogenation or Cross-Coupling Reactions

Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful method for producing chiral compounds with high enantiomeric purity. rsc.orgnih.govresearchgate.netsemanticscholar.org Chiral morpholines themselves are valuable building blocks and can be synthesized via asymmetric hydrogenation of unsaturated morpholines using a bisphosphine-rhodium catalyst. rsc.orgnih.govresearchgate.netsemanticscholar.org In this context, ligands incorporating a morpholine unit could be employed to induce enantioselectivity. The steric and electronic properties of the "1-ethylpropyl" group on the morpholine nitrogen could play a role in fine-tuning the catalytic activity and selectivity of the metal complex. A study on the asymmetric hydrogenation of 2-substituted dehydromorpholines using a rhodium complex with a large bite angle bisphosphine ligand achieved excellent enantioselectivities (up to 99% ee). nih.govsemanticscholar.org

The following table shows representative results for the asymmetric hydrogenation of an unsaturated morpholine derivative.

| Entry | Substrate | Catalyst | Solvent | Pressure (atm) | Time (h) | Conversion (%) | ee (%) |

| 1 | N-Boc-2-phenyl-5,6-dihydro-2H-1,4-oxazine | [Rh(COD)2]BF4 / (S,S)-Me-BPE | Toluene | 50 | 12 | >99 | 98 |

| 2 | N-Boc-2-(4-fluorophenyl)-5,6-dihydro-2H-1,4-oxazine | [Rh(COD)2]BF4 / (S,S)-Me-BPE | Toluene | 50 | 12 | >99 | 99 |

| 3 | N-Boc-2-(2-thienyl)-5,6-dihydro-2H-1,4-oxazine | [Rh(COD)2]BF4 / (S,S)-Me-BPE | Toluene | 50 | 12 | >99 | 97 |

Data adapted from studies on asymmetric hydrogenation of dehydromorpholines.

Cross-Coupling Reactions: While less common, morpholine-containing ligands could potentially be applied in cross-coupling reactions. The nitrogen and oxygen atoms of the morpholine ring could act as hemilabile ligands, coordinating to the metal center and influencing the reaction's outcome. The nature of the N-substituent would be critical in modulating the ligand's electronic and steric properties.

Materials Science Applications

The morpholine ring is a structural motif found in various materials, including some polymers and dyes. While specific applications of "Morpholine, 4-(1-ethylpropyl)-" in materials science are not well-documented, its properties suggest potential uses. The "1-ethylpropyl" group, being a branched alkyl chain, could impart increased solubility in organic polymers and solvents. This could be advantageous in the formulation of coatings, resins, or other polymer-based materials.

Morpholine derivatives have been used as building blocks in the synthesis of more complex molecules with applications in medicinal chemistry and as functional materials. For example, the morpholine moiety is present in some corrosion inhibitors and as a component in the synthesis of certain dyes. The specific "4-(1-ethylpropyl)-" substitution could potentially be explored in these areas to fine-tune the material's properties, such as its hydrophobicity, thermal stability, or interaction with other materials. However, dedicated research would be required to validate these potential applications.

The Chemical Profile of Morpholine, 4-(1-ethylpropyl)-: An Examination of Its Role in Advanced Chemical Systems

The specific chemical compound Morpholine, 4-(1-ethylpropyl)- has not been identified in publicly accessible scientific literature or commercial chemical databases under this name. Extensive searches for its applications in polymer science, coatings, adhesives, or as a synthetic reagent have yielded no specific data.

This lack of information suggests that Morpholine, 4-(1-ethylpropyl)- may be a novel or esoteric compound with limited research or industrial use to date. It is possible that the compound is known by a different chemical name or has been synthesized in a research context that is not yet publicly documented.

Given the absence of specific findings for Morpholine, 4-(1-ethylpropyl)- , this article cannot provide details on its use in the development of polymer additives, monomers, functional coatings, adhesives, or its role as a synthetic reagent or auxiliary.

For context, the broader family of morpholine derivatives sees wide application in various chemical industries. For instance, other N-substituted morpholines are utilized as catalysts, corrosion inhibitors, and intermediates in the synthesis of pharmaceuticals and agricultural chemicals. However, without specific data, any discussion of the potential properties or applications of Morpholine, 4-(1-ethylpropyl)- would be purely speculative and fall outside the scope of this factual report.

Further research and documentation are required to elucidate the specific characteristics and potential applications of Morpholine, 4-(1-ethylpropyl)- .

Concluding Perspectives and Future Research Directions

Synergistic Approaches: Combining Experimental and Computational Methodologies

The exploration of Morpholine (B109124), 4-(1-ethylpropyl)- would greatly benefit from a synergistic approach that combines experimental and computational methodologies. Computational chemistry can provide valuable insights into the molecule's properties before extensive laboratory work is undertaken.

Computational Studies:

Spectroscopic Predictions: Quantum chemical calculations can predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the characterization of Morpholine, 4-(1-ethylpropyl)- once it is synthesized.

Reactivity Indices: Computational models can be employed to calculate reactivity indices, such as frontier molecular orbital energies (HOMO-LUMO gap) and electrostatic potential maps. This information can help to predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions.

Experimental Validation:

The predictions from computational studies would then be validated through experimental work. The synthesis of Morpholine, 4-(1-ethylpropyl)- would be the first step, likely through the alkylation of morpholine with a suitable 1-ethylpropyl halide or through reductive amination. Following synthesis, a thorough characterization using techniques like NMR, IR spectroscopy, and mass spectrometry would be essential to confirm the structure and compare the experimental data with the computational predictions.

This iterative process of prediction and validation will lead to a deeper understanding of the structure-property relationships of this specific morpholine derivative.

Prospects for Development of Novel Methodologies

The unique steric and electronic properties of the 4-(1-ethylpropyl) substituent could be leveraged in the development of novel synthetic methodologies.

The branched alkyl group may influence the stereochemical outcome of reactions at adjacent centers. This could be particularly relevant in the field of asymmetric synthesis, where the morpholine scaffold is a known chiral auxiliary. Future research could explore the use of Morpholine, 4-(1-ethylpropyl)- as a chiral ligand in metal-catalyzed reactions or as a chiral base in enantioselective protonation reactions.

Furthermore, the development of more efficient and sustainable methods for the synthesis of N-alkylated morpholines is an ongoing area of research. Investigations into the synthesis of Morpholine, 4-(1-ethylpropyl)- could focus on green chemistry principles, such as using catalytic methods that avoid the use of stoichiometric reagents and minimize waste generation.

Potential for Exploration of Undiscovered Reactivities

The interplay between the electron-withdrawing ether oxygen and the sterically demanding 1-ethylpropyl group on the nitrogen atom could give rise to undiscovered reactivities. While morpholine itself undergoes typical secondary amine reactions, the specific nature of the N-substituent can modulate its reactivity.

For instance, the steric bulk of the 1-ethylpropyl group might hinder reactions that typically occur at the nitrogen atom, potentially allowing for reactions at other positions of the morpholine ring that are usually less favored. Researchers could explore reactions such as selective C-H functionalization of the morpholine ring in the presence of the 4-(1-ethylpropyl) group.

Another area of interest could be the oxidative chemistry of Morpholine, 4-(1-ethylpropyl)-. The stability of the corresponding aminyl radical and the potential for intramolecular hydrogen atom transfer could lead to novel cyclization reactions or the formation of interesting polymeric materials.

Impact on Broader Fields of Organic and Materials Chemistry

The exploration of Morpholine, 4-(1-ethylpropyl)- could have a significant impact on various areas of organic and materials chemistry.

Organic Synthesis: As a bulky, non-coordinating base, it could find applications in elimination reactions and as a scavenger for acidic byproducts. Its unique steric profile might offer advantages over commonly used bases like triethylamine (B128534) or diisopropylethylamine.

Materials Chemistry: The morpholine moiety is known to be a useful building block for corrosion inhibitors. The hydrophobic 1-ethylpropyl group could enhance the formation of a protective film on metal surfaces, making Morpholine, 4-(1-ethylpropyl)- a candidate for studies in corrosion science. The physical properties imparted by the 1-ethylpropyl group, such as solubility in nonpolar solvents and potential for self-assembly, could also be exploited in the design of new functional materials like ionic liquids or phase-transfer catalysts.

Medicinal Chemistry: While no specific biological activity has been reported, the morpholine scaffold is a common feature in many pharmaceuticals. The lipophilic 1-ethylpropyl substituent could influence the pharmacokinetic properties of a potential drug candidate, such as its ability to cross cell membranes. Future research could involve the synthesis and biological evaluation of more complex molecules containing the Morpholine, 4-(1-ethylpropyl)- fragment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-(1-ethylpropyl)morpholine derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, morpholine derivatives with branched alkyl substituents (e.g., 4-(cyclohexenyl)morpholine) are synthesized via reactions between morpholine and α-haloalkyl ketones or acid chlorides under basic conditions . Optimization of solvent choice (e.g., dichloromethane or ethanol) and reaction time is critical to minimize side products. Characterization via NMR (¹H/¹³C) and mass spectrometry is essential to confirm regioselectivity and purity.

Q. How can structural elucidation of 4-(1-ethylpropyl)morpholine be performed using crystallographic techniques?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and SHELXS (for structure solution) are widely used to resolve complex morpholine derivatives. For example, morpholine-nitrophenol co-crystals were analyzed using SHELX software to determine bond angles and hydrogen-bonding networks . Data collection parameters (e.g., low-temperature settings) and twinning analysis are critical for accuracy.

Advanced Research Questions

Q. How can computational chemistry predict the thermodynamic properties of 4-(1-ethylpropyl)morpholine?

- Methodological Answer : Quantum chemical computations (e.g., density functional theory, DFT) and statistical thermodynamics models (e.g., QSPR) are used to calculate enthalpy, entropy, and Gibbs free energy. For instance, CC-DPS employs QSQN technology to predict molecular enthalpy with <5% deviation from experimental data for morpholine derivatives . Validation via experimental calorimetry is recommended for high-precision applications.

Q. What strategies resolve contradictions in reported biological activities of morpholine derivatives?

- Methodological Answer : Comparative analysis of structural analogs is key. For example, 4-(cyclohexenyl)morpholine showed antitumor activity via selective cytotoxicity, while methyl-substituted analogs exhibited antimicrobial effects . Dose-response assays and target-specific studies (e.g., enzyme inhibition assays) can clarify mechanisms. Meta-analyses of preclinical data (e.g., IC₅₀ values across cell lines) help identify outliers due to assay variability .

Q. How can structure-activity relationships (SARs) guide the design of novel 4-(1-ethylpropyl)morpholine analogs?

- Methodological Answer : Systematic substitution at the morpholine nitrogen or alkyl chain modulates bioactivity. For instance, introducing electron-withdrawing groups (e.g., bromine or fluorine) on benzyl substituents enhances receptor binding affinity, as seen in 4-(2-bromo-4-fluorobenzyl)morpholine . Molecular docking studies (e.g., AutoDock Vina) and in vitro validation (e.g., kinase inhibition assays) are critical for SAR refinement.

Key Considerations for Experimental Design

- Contradiction Mitigation : Replicate assays across independent labs and standardize protocols (e.g., cell culture conditions).

- Advanced Characterization : Pair SC-XRD with spectroscopic methods (e.g., Raman) to validate polymorphic forms.

- Ethical Compliance : Adhere to NIH/EPA guidelines for handling halogenated derivatives (e.g., brominated morpholines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.